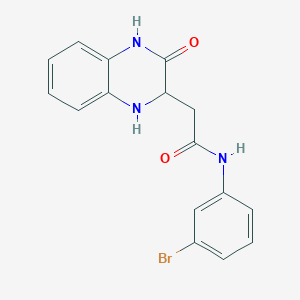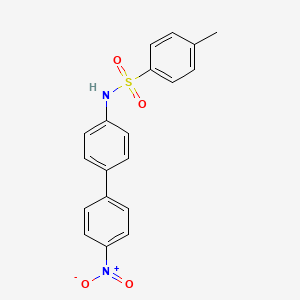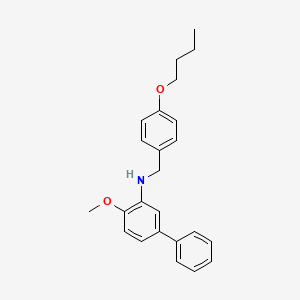
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research fields.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is not fully understood. However, studies have shown that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide can have a variety of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to have neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial effects: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its potential for use in a variety of research fields. However, there are also some limitations to using this compound. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. Some of these directions include:
1. Further studies of the mechanism of action of this compound, in order to better understand how it works and how it can be used in different research fields.
2. Development of new derivatives of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide with improved properties, such as increased potency or specificity.
3. Clinical trials to test the efficacy of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide as a treatment for cancer, neurological disorders, or bacterial infections.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the reaction of 3-bromoaniline with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been studied for its potential applications in a variety of scientific research fields. Some of the areas where this compound has shown promise include:
1. Cancer research: Studies have shown that N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can help to prevent the death of neurons.
3. Antibacterial research: N-(3-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has also been studied for its potential as an antibacterial agent. This compound has been shown to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFIBYCILBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)


![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)
![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)